
Gallium arsenide
Overview
Description
Gallium arsenide (GaAs) is a III-V compound semiconductor with a zinc blende crystal structure (space group T2d-F-43m) and a lattice constant of 565.3 pm . Unlike silicon, GaAs is a direct bandgap material, enabling efficient light emission and absorption, which is critical for optoelectronic applications . Its high electron mobility (approximately 8,500 cm²/Vs) and thermal stability make it superior to silicon for high-frequency and high-speed devices, such as microwave integrated circuits and solar cells .
GaAs is synthesized via liquid-phase epitaxial growth, where arsenic-gallium melts crystallize to form high-purity epitaxial layers . These layers are essential for manufacturing semiconductor devices, including heterostructure lasers and radiation-hard sensors. Chromium-doped GaAs (GaAs:Cr) exhibits exceptional radiation resistance, making it suitable for use in harsh environments, such as space technology and nuclear facilities .
Globally, GaAs accounts for a significant share of gallium consumption (94% alongside gallium nitride, GaN) . Its applications extend to ternary compounds like aluminum this compound (AlGaAs) and indium this compound (InGaAs), which are used in advanced photonic and electronic systems .
Safety Considerations: GaAs contains toxic arsenic, posing hazards such as carcinogenicity (H350), reproductive toxicity (H360F), and organ damage (H372) . Proper handling and disposal protocols are critical in industrial settings.
Scientific Research Applications
Semiconductor Devices
High Electron Mobility Transistors (HEMTs)
GaAs is widely used in HEMTs due to its high electron mobility, which allows for faster operation compared to silicon-based transistors. HEMTs are crucial in applications requiring high frequency and low noise, such as satellite communications and radar systems .
Microwave Integrated Circuits (MICs)
GaAs is the preferred material for microwave frequency integrated circuits, including monolithic microwave integrated circuits (MMICs). These circuits are essential for telecommunications and military applications, where performance at high frequencies is critical .
Laser Diodes
The direct bandgap of GaAs makes it ideal for laser diodes used in optical communication systems. GaAs laser diodes are efficient and can operate at various wavelengths, making them suitable for fiber optic networks .
Optoelectronic Applications
Photovoltaic Cells
GaAs solar cells are known for their high efficiency and performance in space applications. They have been utilized in various missions, including the Mars Exploration Rovers and the Hubble Space Telescope. Multi-junction GaAs solar cells can achieve efficiencies exceeding 32% under concentrated sunlight conditions .
Infrared Emitting Diodes (IREDs)
Due to its ability to emit infrared light efficiently, GaAs is used in IREDs for remote sensing and communication technologies. These devices are critical in applications such as night vision equipment and optical sensors .
Medical Applications
Cancer Treatment
Gallium compounds, including this compound, have shown potential in cancer therapy. Gallium nitrate has been studied for its ability to inhibit tumor cell proliferation and has demonstrated efficacy against certain types of cancers without the typical side effects associated with conventional chemotherapy .
Diagnostic Imaging
Research into gallium-based compounds has led to advancements in imaging techniques. GaAs detectors are employed in medical imaging devices due to their sensitivity and speed, enhancing diagnostic capabilities .
Defense and Aerospace
Military Communications
The properties of GaAs make it suitable for high-performance communication systems used by military forces. Its ability to function effectively at high frequencies allows for secure and reliable communication links .
Aerospace Applications
GaAs components are utilized in various aerospace technologies due to their reliability under extreme conditions. The material's thermal stability makes it ideal for use in satellites and spacecraft, where performance can be compromised by harsh environments .
Environmental Considerations
While GaAs offers many advantages, its production poses environmental challenges due to the toxicity of arsenic. Research is ongoing to develop safer manufacturing processes and recycling methods to mitigate these risks while maintaining the benefits of GaAs technology .
Comparative Overview of GaAs Applications
Application Area | Key Features | Examples |
---|---|---|
Semiconductor Devices | High electron mobility, fast operation | HEMTs, MICs |
Optoelectronics | Direct bandgap, efficient light emission | Laser diodes, IREDs |
Photovoltaics | High efficiency under sunlight | Multi-junction solar cells |
Medical Applications | Antitumor properties | Gallium nitrate for cancer treatment |
Defense & Aerospace | Reliability under extreme conditions | Military communication systems |
Mechanism of Action
Gallium arsenide exerts its effects through its semiconductor properties. It has a direct band gap, which allows it to efficiently convert light into electricity and vice versa. The molecular targets and pathways involved include the conduction and valence bands, where electrons and holes are generated and recombined to produce electrical signals .
Comparison with Similar Compounds
III-V Semiconductors
Gallium Nitride (GaN)
- Properties : GaN has a wider bandgap (~3.4 eV) and a wurtzite crystal structure, enabling high-power and high-temperature operation.
- Applications : Predominantly used in blue LEDs, laser diodes, and 5G communication devices .
- Advantages Over GaAs : Higher breakdown voltage and thermal conductivity, but lower electron mobility (~2,000 cm²/Vs) .
Gallium Phosphide (GaP)
- Properties : Indirect bandgap (~2.26 eV) limits its optoelectronic efficiency.
- Applications : Red and green LEDs, though less common than GaAs-based devices due to lower mobility (~250 cm²/Vs) .
Gallium Antimonide (GaSb)
- Properties : Narrow bandgap (~0.72 eV) suits infrared detection.
- Applications : Thermophotovoltaic systems and infrared sensors .
Indium Arsenide (InAs)
- Properties : Extremely high electron mobility (~40,000 cm²/Vs) but narrow bandgap (~0.36 eV).
- Applications : High-speed transistors and infrared imaging .
Ternary Alloys
Aluminum Gallium Arsenide (AlGaAs)
- Properties : Bandgap tunability (1.42–2.16 eV) by adjusting aluminum content.
- Applications : Quantum well lasers and high-efficiency solar cells .
Indium this compound (InGaAs)
- Properties : Combines high mobility (InAs) with adjustable bandgap (0.36–1.42 eV).
- Applications: Fiber-optic communication detectors and low-noise amplifiers .
Other Compound Semiconductors
Silicon Carbide (SiC)
- Properties : Wide bandgap (~3.3 eV), high thermal conductivity.
- Applications : Electric vehicle power electronics and radiation-hard devices .
Cadmium Telluride (CdTe)
- Properties : Direct bandgap (~1.44 eV) and low-cost processing.
- Applications : Thin-film solar cells, though less durable than GaAs under radiation .
Research Findings
- Radiation Resistance : GaAs:Cr sensors demonstrate superior performance in radiation-rich environments due to chromium compensation, enabling large-area manufacturing .
- Evaporation Dynamics : High-temperature annealing of GaAs results in arsenic evaporation, forming mobile gallium droplets that influence surface processing .
- Ternary Alloys : InGaAs heterostructures are pivotal in quantum computing and photonic integrated circuits, offering scalability beyond traditional silicon .
Biological Activity
Gallium arsenide (GaAs) is a compound that has garnered attention due to its biological activity, particularly in the context of toxicity and potential therapeutic applications. This article provides a comprehensive overview of GaAs's biological effects, including its immunotoxicity, carcinogenic potential, and mechanisms of action in various biological systems.
Overview of this compound
This compound is primarily known as a semiconductor material used in electronics and optoelectronics. However, its interactions with biological systems have raised concerns regarding its safety and potential therapeutic uses. GaAs is classified as both an immunotoxicant and a carcinogen , with various studies indicating its effects on cellular processes.
Immunotoxicity of this compound
Research has shown that GaAs can significantly impact immune cell function. A study investigated the effects of GaAs on macrophage cell lines and murine peritoneal macrophages, revealing that exposure increased the proteolytic activities of cathepsins L and B. This suggests that GaAs may alter gene expression and contribute to adverse biological effects by affecting macrophage function .
Summary of Macrophage Studies
Study | Cell Type | Findings |
---|---|---|
Macrophage cell lines | Increased cathepsin L and B activity; no change in MHC class II expression. | |
In vivo (rats) | Induced lung tumors; chronic inflammation observed. |
Carcinogenic Potential
The carcinogenicity of GaAs has been evaluated through various studies. Notably, a two-year inhalation study indicated an increased incidence of lung tumors in female rats exposed to GaAs, although no similar effects were observed in male rats or mice . The International Agency for Research on Cancer (IARC) classified GaAs as carcinogenic to humans (Group 1), emphasizing the bioavailability of arsenic and gallium ions .
Key Findings on Carcinogenicity
The mechanisms by which GaAs induces biological effects are complex and multifaceted. Studies utilizing RNA sequencing have identified several pathways affected by GaAs exposure, including those related to cell cycle regulation, signaling pathways (MAPK, TGF-β), and transcriptional misregulation associated with cancer .
Gene Expression Changes
A detailed analysis revealed that GaAs exposure leads to:
- Upregulation of genes involved in cellular response to chemical stimuli .
- Downregulation of metabolic pathways critical for cell survival.
- Alterations in mitochondrial function leading to increased reactive oxygen species production .
Case Studies
- In Vitro Cytotoxicity : A study on 16HBE cells demonstrated dose-dependent cytotoxicity with increased mortality at higher concentrations of GaAs particles. Significant gene expression changes were noted, correlating with pathways involved in pulmonary toxicity .
- Animal Model Studies : Chronic exposure studies showed significant histopathological changes in lungs, including proteinosis and hyperplasia, alongside hematological alterations such as anemia .
Q & A
Basic Research Questions
Q. What are the standard synthesis methods for high-purity GaAs crystals, and how do growth parameters influence crystal quality?
- Methodology :
- Liquid Encapsulated Czochralski (LEC) : High-pressure growth minimizes arsenic loss; ideal for microwave devices. Monitor temperature gradients to reduce dislocations .
- Vertical Gradient Freeze (VGF) : Lower thermal stress improves crystal uniformity. Optimize cooling rates to minimize point defects .
- Molecular Beam Epitaxy (MBE) : Ultra-high vacuum conditions enable atomic-layer control. Use in-situ reflection high-energy electron diffraction (RHEED) to monitor surface morphology .
- Critical Parameters : Stoichiometry (Ga:As ratio), dopant concentration (e.g., Si for n-type), and thermal stability during cooling.
Q. How are the electrical and optical properties of GaAs characterized in semiconductor research?
- Electrical Characterization :
- Hall Effect Measurements : Determine carrier mobility (up to 8,500 cm²/V·s in pure GaAs) and doping density .
- Capacitance-Voltage (C-V) Profiling : Map carrier distribution across heterojunctions .
- Optical Characterization :
- Photoluminescence (PL) Spectroscopy : Identify bandgap transitions (1.42 eV at 300 K) and defect-related emissions .
- Fourier-Transform Infrared (FTIR) Spectroscopy : Analyze absorption edges for purity validation .
Advanced Research Questions
Q. How can interfacial defects in GaAs heterostructures be minimized during epitaxial growth?
- Strategies :
- Substrate Pretreatment : Atomic hydrogen cleaning reduces oxide layers before MBE growth .
- Buffer Layers : Grow low-temperature GaAs layers to absorb lattice mismatches (e.g., GaAs/AlGaAs interfaces) .
- Validation Methods :
- Transmission Electron Microscopy (TEM) : Quantify dislocation density (< 10⁵ cm⁻² for optoelectronic-grade layers) .
- X-Ray Diffraction (XRD) : Measure lattice mismatch (< 0.1% for high-efficiency solar cells) .
Q. What analytical frameworks resolve contradictions between experimental data and theoretical models in GaAs device simulations?
- Approach :
- Parameter Sensitivity Analysis : Identify dominant factors (e.g., doping profiles, interface traps) using TCAD tools .
- Experimental Cross-Validation : Compare simulated I-V curves with measured data under identical biasing conditions. Discrepancies >10% warrant re-evaluation of mobility models .
Q. What safety protocols are critical when handling GaAs in laboratory settings?
- Key Measures :
- Containment : Use fume hoods for crystal grinding to avoid inhalation of arsenic-containing particulates .
- Waste Disposal : Acid digestion followed by precipitation to immobilize arsenic (As³⁺) before landfill .
- Personal Protective Equipment (PPE) : Respirators (NIOSH P100 filters) and gloves (nitrile, >0.11 mm thickness) .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on GaAs thermal stability in high-power devices?
- Root Cause Investigation :
- Material Variability : Compare impurity levels (e.g., carbon >10¹⁷ cm⁻³ accelerates degradation) across studies .
- Stress Testing Conditions : Standardize temperature cycling protocols (e.g., MIL-STD-883 for military-grade diodes) .
- Resolution Framework :
- Failure Mode Analysis (FMEA) : Correlate thermal runaway events with defect clusters using electron beam-induced current (EBIC) imaging .
Q. Experimental Design Guidelines
Q. What considerations are vital for designing reproducible GaAs-based optoelectronic experiments?
- Design Checklist :
Preparation Methods
High-Purity Material Synthesis
Horizontal Bridgman Method
Reaction Temperature (°C) | Silicon Concentration (atoms/cm³) |
---|---|
900 | |
1,000 | |
1,250 |
Czochralski Technique
The Czochralski method, while less common for GaAs due to arsenic volatility, is employed for low-defect crystals. A GaAs seed crystal is dipped into a molten gallium-arsenic solution and slowly pulled under an inert atmosphere. Challenges include arsenic loss, necessitating precise pressure control (0.1–1 atm) and boron oxide (B₂O₃) encapsulation to stabilize the melt .
Epitaxial Growth Techniques
Liquid Phase Epitaxy (LPE)
Parameter | Value |
---|---|
Cooling Rate | 25°C/h |
Substrate Orientation | <100> |
Mobility Uniformity | ±5% across 100 mm wafer |
Vapor Phase Epitaxy (VPE)
VPE utilizes arsine (AsH₃) and trimethylgallium (TMGa) precursors in a hydrogen carrier gas. Growth rates of 1–10 µm/h are achieved at 600–800°C, with carbon and oxygen concentrations below .
Purity Control and Contamination Mitigation
Impurity Specifications
Industrial standards mandate impurity limits for raw materials:
Table 3: Maximum Allowable Impurities in 7N Gallium
Element | Concentration (µg/kg) |
---|---|
Si, Cu, Fe | <1 |
Pb, Hg, Zn | <5 |
Al, Cl, Na | <10 |
Silica Reactivity Mitigation
The use of graphite boats coated with pyrolytic boron nitride (pBN) reduces silicon uptake by 90% compared to uncoated silica .
Advanced and Emerging Methods
Molecular Beam Epitaxy (MBE)
MBE enables atomic-layer control with background doping levels below . Challenges include high costs and low throughput.
Metalorganic Chemical Vapor Deposition (MOCVD)
MOCVD scales effectively for LED and laser diode production, with defect densities of .
Properties
IUPAC Name |
gallanylidynearsane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/As.Ga | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBRZTFJDHDCESZ-UHFFFAOYSA-N | |
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Canonical SMILES |
[Ga]#[As] | |
Source | PubChem | |
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Molecular Formula |
AsGa, GaAs | |
Record name | GALLIUM ARSENIDE | |
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Record name | gallium(III) arsenide | |
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Record name | Gallium arsenide | |
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DSSTOX Substance ID |
DTXSID2023779 | |
Record name | Gallium arsenide | |
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Molecular Weight |
144.645 g/mol | |
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Physical Description |
Gray crystals or powder; [CAMEO], Dark gray crystals with a metallic greenish-blue sheen or gray powder. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), <1 mg/mg in DMSO, 95% ethanol, methanol, and acetone; soluble in hydrochloric acid, In water, <1 mg/ml @ 20 °C | |
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Density |
5.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 5.3176 @ 25 °C, Lattice constant 5.6-54 Angstroms; dielectric constant 11.1; intrinsic resistivity @ 300 deg K= 3.7X10+8 ohm-cm; electron lattice mobility @ 300 deg K= 10,000 square cm/volt-sec; intrinsic charge density @ 300 deg K= 1.4X10+6/cc; electron diffusion constant @ 300 deg K= 310 square cm/sec; hole diffusion constant= 11.5 square cm/sec, 5.31 | |
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Color/Form |
Cubic crystals, dark gray with metallic sheen, Gray cubic crystals | |
CAS No. |
1303-00-0 | |
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Melting Point |
2260 °F (NTP, 1992), 1238 °C, 2260 °F | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.